N-(2-chloro-4-iodophenyl)butanamide
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Overview
Description
N-(2-chloro-4-iodophenyl)butanamide: is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)butanamide typically involves the following steps:
Amidation: The butanamide group is introduced through an amidation reaction, where a suitable amine reacts with a butanoic acid derivative under conditions that facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-chloro-4-iodophenyl)butanamide can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amide group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(2-chloro-4-iodophenyl)butanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-chloro-4-iodophenyl)butanamide exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting pathways related to cell signaling, enzyme activity, or receptor binding.
Comparison with Similar Compounds
- 4-chloro-N-(2-iodophenyl)butanamide
- N-(2-chloro-4-bromophenyl)butanamide
- N-(2-chloro-4-fluorophenyl)butanamide
Comparison: N-(2-chloro-4-iodophenyl)butanamide is unique due to the specific combination of chlorine and iodine atoms, which can impart distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLXZJLNAJZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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